molecular formula C17H12BrClF3N3 B8444754 4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline

4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline

Cat. No.: B8444754
M. Wt: 430.6 g/mol
InChI Key: FZYPSVJJRYCQMQ-UHFFFAOYSA-N
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Description

4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline is a useful research compound. Its molecular formula is C17H12BrClF3N3 and its molecular weight is 430.6 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C17H12BrClF3N3

Molecular Weight

430.6 g/mol

IUPAC Name

4-bromo-N-[[2-(2-chlorophenyl)-5-(trifluoromethyl)pyrazol-3-yl]methyl]aniline

InChI

InChI=1S/C17H12BrClF3N3/c18-11-5-7-12(8-6-11)23-10-13-9-16(17(20,21)22)24-25(13)15-4-2-1-3-14(15)19/h1-9,23H,10H2

InChI Key

FZYPSVJJRYCQMQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CC(=N2)C(F)(F)F)CNC3=CC=C(C=C3)Br)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Into a dry, nitrogen-flushed 250 mL round-bottom flask was placed 4.0 g of 4-bromoaniline (23 mmol). After addition of THF (30 mL), the resulting solution was cooled in an ice bath. 14 mL of a 1.6 M solution in hexane of butyllithium (22 mmol) was added dropwise to the 4-bromoaniline solution to afford a beige suspension. After 10 minutes stirring, the cold suspension was treated with 6.0 g of 5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole (18 mmol) as a solution in THF (30 mL) via cannula. The flask and cannula were then rinsed with additional THF (10 mL) to insure complete transfer of the bromide. After 1 hour stirring at 0° C., LC/MS analysis showed no remaining 5-(bromomethyl)-1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazole, and showed a large peak for the desired product. After 100 min., the reaction was quenched by the addition of 1 mL of acetic acid (18 mmol). The resulting pale suspension was concentrated in vacuo to afford a pale brown foam. The crude product was purified by silica gel flash chromatography using gradient elution from 0% to 70% EtOAc/hexane. Many of the column fractions were impure. Pure fractions were concentrated in vacuo to afford 4-bromo-N-((1-(2-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methyl)aniline as a pale yellow oil, yield: 2.35 g (31%); 1H NMR (400 MHz, CDCl3): δ 7.59-7.55 (m, 1H), 7.52-7.45 (m, 1H), 7.44-7.40 (m, 2H), 7.25-7.21 (m, 2H), 6.63 (s, 1H), 6.41-6.37 (m, 2H), 4.20 (br s, 2H), 3.90 (br s, 1H); MS (ESI) m/z 432.0 [M+H]+.
Quantity
4 g
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reactant
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[Compound]
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solution
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0 (± 1) mol
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22 mmol
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6 g
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30 mL
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1 mL
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30 mL
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